3-Bromo-5H,6H,7H-pyrrolo[1,2-a]imidazole-2-carboxylic acid
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Overview
Description
3-Bromo-5H,6H,7H-pyrrolo[1,2-a]imidazole-2-carboxylic acid is a heterocyclic compound that features a bromine atom and a carboxylic acid group attached to a pyrroloimidazole core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5H,6H,7H-pyrrolo[1,2-a]imidazole-2-carboxylic acid typically involves the bromination of a pyrroloimidazole precursor followed by carboxylation. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at low temperatures to ensure selective bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5H,6H,7H-pyrrolo[1,2-a]imidazole-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation can produce a corresponding ketone or aldehyde .
Scientific Research Applications
3-Bromo-5H,6H,7H-pyrrolo[1,2-a]imidazole-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders and cancer.
Material Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is employed in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 3-Bromo-5H,6H,7H-pyrrolo[1,2-a]imidazole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and carboxylic acid group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects . The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5H,6H,7H-pyrrolo[1,2-a]imidazole: Similar structure but with the bromine atom at a different position.
3-Chloro-5H,6H,7H-pyrrolo[1,2-a]imidazole-2-carboxylic acid: Chlorine instead of bromine, affecting its reactivity and applications.
Uniqueness
3-Bromo-5H,6H,7H-pyrrolo[1,2-a]imidazole-2-carboxylic acid is unique due to the specific positioning of the bromine atom and carboxylic acid group, which confer distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in the synthesis of specialized compounds and materials .
Properties
Molecular Formula |
C7H7BrN2O2 |
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Molecular Weight |
231.05 g/mol |
IUPAC Name |
3-bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylic acid |
InChI |
InChI=1S/C7H7BrN2O2/c8-6-5(7(11)12)9-4-2-1-3-10(4)6/h1-3H2,(H,11,12) |
InChI Key |
WWWNQHSOXIFOKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=NC(=C(N2C1)Br)C(=O)O |
Origin of Product |
United States |
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